
(2-甲氧基-5-(吡啶-4-基)苯基)硼酸
描述
“(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C6H8BNO3 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group .
Chemical Reactions Analysis
“(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex .
Physical And Chemical Properties Analysis
“(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is a solid compound with a density of 1.2±0.1 g/cm3. It has a boiling point of 313.2±52.0 °C at 760 mmHg and a flash point of 143.2±30.7 °C .
作用机制
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid acts as an organoboron reagent . These reactions involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst . The organoboron compound provides a nucleophilic carbon center that can form a new carbon-carbon bond with the electrophilic carbon of the organic halide or triflate .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
It’s known that boronic esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the environment . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be significantly affected by these factors.
Result of Action
The molecular and cellular effects of 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid’s action are likely to be diverse, given its role in Suzuki–Miyaura cross-coupling reactions . These reactions can result in the formation of a wide range of organic compounds, each with its own set of biological effects .
Action Environment
The action of 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.
实验室实验的优点和局限性
(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit proteasome activity in a reversible manner. However, (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid is relatively expensive compared to other proteasome inhibitors, and its solubility in aqueous solutions can be limited.
未来方向
Future research on (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid could focus on its potential applications in drug discovery and development, as well as its use as a tool for studying proteasome function in cells. Further investigation into the mechanism of action of (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid on proteasomes could also lead to the development of more effective proteasome inhibitors for the treatment of cancer and other diseases. Additionally, the development of more efficient and cost-effective synthesis methods for (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid could increase its accessibility for research purposes.
科学研究应用
有机合成中间体
(2-甲氧基-5-(吡啶-4-基)苯基)硼酸: 是一种在有机合成中具有重要价值的中间体。 它参与亲核反应和酰胺化反应,这些反应对于构建复杂的分子至关重要 . 该化合物的硼酸酯和磺酰胺基团在各种转化过程中具有很高的反应活性,使其成为合成各种有机化合物的通用构建块。
药物开发
在药物开发领域,像(2-甲氧基-5-(吡啶-4-基)苯基)硼酸这样的硼酸化合物通常用作酶抑制剂或配体药物 . 它们在抗癌药物的合成以及肿瘤和微生物感染的治疗中发挥着重要作用。
铃木-宫浦偶联反应
该化合物也用于铃木-宫浦偶联反应,这是现代合成化学中形成碳-碳键的关键方法 . 该反应广泛用于合成药物、农用化学品和有机材料。
荧光探针
硼酸衍生物由于其与糖类、过氧化氢和各种离子结合的能力而被用作荧光探针 . 这使得它们在生物测定和成像技术中用于检测和测量这些物质在生物系统中的存在。
刺激响应性药物载体
像(2-甲氧基-5-(吡啶-4-基)苯基)硼酸这样的化合物中的硼酸酯键用于构建刺激响应性药物载体 . 这些载体可以对微环境的变化(如pH、葡萄糖水平和ATP)做出响应,从而实现药物的控制释放。
原脱硼研究
另一个应用领域是研究硼酸酯的原脱硼,该过程涉及从化合物中去除硼部分 . 该过程对于合成各种有机分子至关重要,并在开发新的合成方法方面具有意义。
安全和危害
属性
IUPAC Name |
(2-methoxy-5-pyridin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-3-2-10(8-11(12)13(15)16)9-4-6-14-7-5-9/h2-8,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYKODXAPVKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=NC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594224 | |
| Record name | [2-Methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196861-33-3 | |
| Record name | Boronic acid, [2-methoxy-5-(4-pyridinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196861-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)

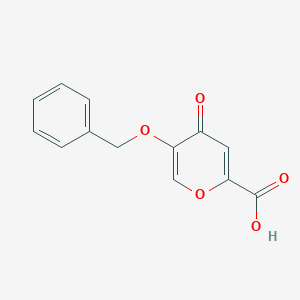

![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)
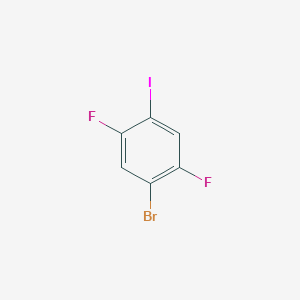
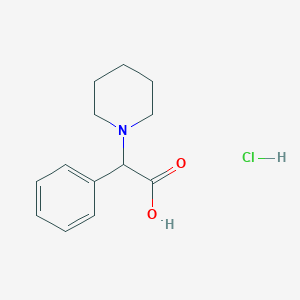
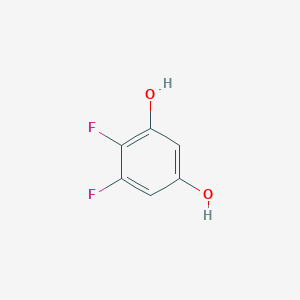

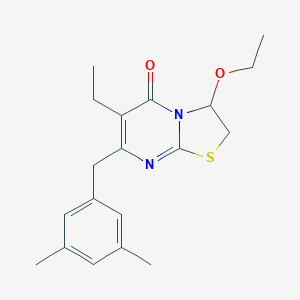

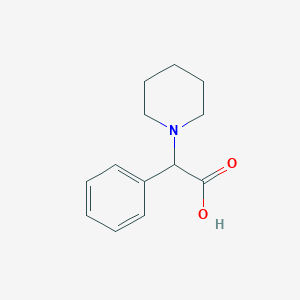
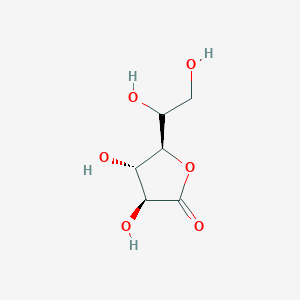
![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)